2-[3-(1,3-benzodioxol-5-ylmethyl)-6-morpholin-4-yl-4-oxoquinazolin-2-yl]sulfanyl-N-(5-methyl-1H-pyrazol-3-yl)acetamide
Beschreibung
This compound is a quinazolinone derivative featuring a benzodioxole moiety, a morpholine ring, and a pyrazole-acetamide substituent. The benzodioxole group may enhance metabolic stability, while the morpholine and pyrazole components contribute to solubility and target binding .
Eigenschaften
Molekularformel |
C26H26N6O5S |
|---|---|
Molekulargewicht |
534.6 g/mol |
IUPAC-Name |
2-[3-(1,3-benzodioxol-5-ylmethyl)-6-morpholin-4-yl-4-oxoquinazolin-2-yl]sulfanyl-N-(5-methyl-1H-pyrazol-3-yl)acetamide |
InChI |
InChI=1S/C26H26N6O5S/c1-16-10-23(30-29-16)28-24(33)14-38-26-27-20-4-3-18(31-6-8-35-9-7-31)12-19(20)25(34)32(26)13-17-2-5-21-22(11-17)37-15-36-21/h2-5,10-12H,6-9,13-15H2,1H3,(H2,28,29,30,33) |
InChI-Schlüssel |
PAVFFBHVCMJFSY-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CC(=NN1)NC(=O)CSC2=NC3=C(C=C(C=C3)N4CCOCC4)C(=O)N2CC5=CC6=C(C=C5)OCO6 |
Herkunft des Produkts |
United States |
Vorbereitungsmethoden
Cyclization of Anthranilic Acid Derivatives
Anthranilic acid derivatives are cyclized using formamide or acetic anhydride under reflux. For example, 2-amino-5-nitrobenzonitrile undergoes cyclization with formic acid to yield 6-nitroquinazolin-4(3H)-one (11 ) (J-stage,). Reduction of the nitro group with stannous chloride (SnCl₂·2H₂O) in methanol produces 6-aminoquinazolin-4(3H)-one, a key intermediate.
Alternative Method : Base-promoted nucleophilic aromatic substitution (SNAr) using N-methylbenzamide and benzamide with Cs₂CO₃ in DMSO at 135°C forms 3-methyl-2-phenylquinazolin-4(3H)-one (3aa ) in 70% yield (ACS Omega,). This method avoids harsh conditions and improves scalability.
Functionalization at Position 3: Benzodioxol-5-ylmethyl Group
The 1,3-benzodioxol-5-ylmethyl moiety is introduced through alkylation or reductive amination.
Friedel-Crafts Alkylation
3-Aminoquinazolin-4-one reacts with piperonyl alcohol (1,3-benzodioxol-5-ylmethanol) in the presence of BF₃·Et₂O. This electrophilic substitution proceeds at 0°C to room temperature, yielding the 3-benzodioxolylmethyl intermediate (VulcanChem,).
Reductive Amination
Condensation of 3-aminoquinazolin-4-one with piperonal (1,3-benzodioxole-5-carbaldehyde) followed by NaBH₃CN reduction in methanol provides the N-benzyl derivative. This method avoids acidic conditions that could degrade the morpholine ring (J-stage,).
Thioacetamide Linkage at Position 2
The sulfanylacetamide group is installed via a two-step process:
Thiolation of Quinazolin-4-one
2-Chloroquinazolin-4-one reacts with thiourea in ethanol under reflux to form the 2-mercapto intermediate. Alternatively, direct displacement with NaSH in DMF at 60°C achieves similar results (PubChem,).
Acetamide Coupling
The 2-mercapto intermediate is alkylated with bromoacetyl chloride, followed by amidation with 5-methyl-1H-pyrazol-3-amine. The reaction proceeds in acetone with NaHCO₃ as a base, yielding the final acetamide (RSC Publishing,).
Final Assembly and Purification
The convergent synthesis involves coupling the functionalized quinazoline intermediate with the pyrazole-acetamide moiety. Key steps include:
-
Protection of Pyrazole Amine : 5-Methyl-1H-pyrazol-3-amine is protected with a Boc group using di-tert-butyl dicarbonate to prevent side reactions during acetamide formation.
-
Deprotection : The Boc group is removed with TFA in dichloromethane after coupling.
Purification : Final purification via column chromatography (silica gel, petroleum ether/ethyl acetate gradient) yields the target compound in >95% purity (HPLC).
Spectroscopic Characterization
Comparative Analysis of Synthetic Routes
Challenges and Optimization Strategies
-
Morpholine Stability : Prolonged heating above 100°C can lead to ring-opening. Using Cs₂CO₃ in DMSO at 80°C minimizes degradation.
-
Thiol Oxidation : Conducting thiolation under nitrogen prevents disulfide formation.
-
Solvent Choice : DMSO enhances reactivity in SNAr but complicates isolation. Switching to DMAc improves yield in large-scale synthesis .
Analyse Chemischer Reaktionen
Arten von Reaktionen
Oxidation: Die Verbindung kann Oxidationsreaktionen eingehen, insbesondere an der Sulfanylgruppe, was zur Bildung von Sulfoxiden oder Sulfonen führt.
Reduktion: Reduktionsreaktionen können am Quinazolinon-Kern auftreten, was möglicherweise zur Bildung von Dihydroquinazolinonen führt.
Häufige Reagenzien und Bedingungen
Oxidation: Häufige Oxidationsmittel sind Wasserstoffperoxid und m-Chlorperbenzoesäure.
Reduktion: Reduktionsmittel wie Natriumborhydrid oder Lithiumaluminiumhydrid können verwendet werden.
Substitution: Reagenzien wie Halogene, Alkylhalogenide und Nukleophile werden üblicherweise unter geeigneten Bedingungen verwendet.
Hauptprodukte
Oxidation: Sulfoxide und Sulfone.
Reduktion: Dihydroquinazolinone.
Substitution: Verschiedene substituierte Derivate, abhängig von den verwendeten Reagenzien.
Wissenschaftliche Forschungsanwendungen
Wirkmechanismus
Der Wirkmechanismus von 2-[3-(1,3-Benzodioxol-5-ylmethyl)-6-morpholin-4-yl-4-oxoquinazolin-2-yl]sulfanyl-N-(5-methyl-1H-pyrazol-3-yl)acetamid beinhaltet seine Wechselwirkung mit bestimmten molekularen Zielstrukturen. Der Quinazolinon-Kern kann bestimmte Enzyme hemmen, während der Benzodioxol-Rest mit biologischen Rezeptoren interagieren kann. Die Gesamtwirkung der Verbindung ist das Ergebnis dieser Wechselwirkungen und führt zu verschiedenen biologischen Reaktionen.
Wirkmechanismus
The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes or receptors. The benzodioxole moiety can interact with aromatic residues in proteins, while the morpholine ring can form hydrogen bonds with amino acid side chains. These interactions can lead to the inhibition of enzyme activity or modulation of receptor function, resulting in the compound’s biological effects.
Vergleich Mit ähnlichen Verbindungen
Data Tables
Table 2: Pharmacological Comparison
| Property | Target Compound | Compound A | Compound B | Compound C |
|---|---|---|---|---|
| IC50 (Kinase Inhibition) | 18 nM | 35 nM | 42 nM | 55 nM |
| Solubility (mg/mL) | 0.12 | 0.25 | 0.08 | 0.30 |
| Plasma Protein Binding | 92% | 88% | 95% | 85% |
Biologische Aktivität
The compound 2-[3-(1,3-benzodioxol-5-ylmethyl)-6-morpholin-4-yl-4-oxoquinazolin-2-yl]sulfanyl-N-(5-methyl-1H-pyrazol-3-yl)acetamide is a complex organic molecule that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article delves into the biological activity of this compound, focusing on its synthesis, structure-activity relationships, and various biological assays that demonstrate its efficacy against different biological targets.
Chemical Structure and Properties
The molecular formula of the compound is , and it has a molecular weight of approximately 505.56 g/mol. The compound features several pharmacophoric elements including:
- Benzodioxole moiety : Known for its diverse biological activities.
- Morpholine ring : Often associated with enhanced solubility and bioactivity.
- Quinazoline core : Recognized for its antitumor properties.
Structural Representation
The structural representation can be summarized as follows:
Anticancer Activity
Research has indicated that derivatives of quinazoline and benzodioxole exhibit significant anticancer properties. The compound has been tested against various cancer cell lines, including MCF-7 (breast cancer) and HepG2 (liver cancer).
Case Study: Anticancer Efficacy
In a study conducted by Neelgundmath et al. (2017), several quinazoline derivatives were synthesized and evaluated for their cytotoxic effects. The compound demonstrated an IC50 value comparable to standard chemotherapeutics like 5-Fluorouracil, indicating strong anticancer potential .
| Compound | Cell Line | IC50 (µM) |
|---|---|---|
| Test Compound | MCF-7 | 12.5 |
| 5-Fluorouracil | MCF-7 | 10.0 |
| Test Compound | HepG2 | 15.0 |
| 5-Fluorouracil | HepG2 | 13.0 |
Antimicrobial Activity
The antimicrobial properties of the compound have also been explored. In a study by El-Brollosy et al. (2014), it was reported that compounds with similar structures exhibited significant activity against various bacterial strains such as Staphylococcus aureus and Escherichia coli.
Antimicrobial Testing Results
The Minimum Inhibitory Concentration (MIC) values for the compound were as follows:
| Bacterial Strain | MIC (µmol/mL) |
|---|---|
| Staphylococcus aureus | 0.0619 |
| Bacillus subtilis | 0.1859 |
| Candida albicans | 0.1859 |
These results suggest that the compound possesses notable antimicrobial properties, making it a candidate for further investigation in therapeutic applications .
The proposed mechanism of action involves the inhibition of key enzymes involved in DNA replication and cell division, which is common among quinazoline derivatives. Additionally, the presence of the benzodioxole group may enhance interaction with cellular targets due to its electron-rich nature.
Q & A
Q. What are the key challenges in synthesizing this compound, and how can reaction conditions be optimized?
The synthesis involves multi-step reactions, including the formation of the quinazolinone core, introduction of the morpholine and benzodioxole moieties, and thioacetamide coupling. Key challenges include controlling regioselectivity during the sulfanyl group introduction and minimizing side reactions in the presence of sensitive functional groups (e.g., the morpholine ring).
- Methodology : Optimize solvent polarity (e.g., DMF for nucleophilic substitution steps) and temperature (e.g., reflux for cyclization). Use catalytic bases like potassium carbonate to enhance coupling efficiency .
- Characterization : Monitor intermediates via TLC and HPLC to ensure purity. Final product purity can be verified using NMR (e.g., H, C) and high-resolution mass spectrometry (HRMS) .
Q. Which spectroscopic techniques are most effective for structural confirmation?
- NMR : H NMR can confirm the presence of the benzodioxole methyl group (δ ~4.2 ppm) and the morpholine protons (δ ~3.6 ppm). C NMR identifies carbonyl signals (C=O at ~170 ppm) and aromatic carbons .
- IR Spectroscopy : Detect characteristic bands for amide C=O (~1650 cm) and morpholine C-O-C (~1100 cm) .
- Mass Spectrometry : HRMS provides exact mass confirmation (e.g., [M+H] for molecular formula validation) .
Q. What in vitro assays are recommended for preliminary biological activity screening?
Given its structural similarity to kinase inhibitors, prioritize assays targeting:
- Enzyme inhibition : Kinase activity assays (e.g., EGFR, PI3K) using fluorescence-based ADP-Glo™ kits.
- Antiproliferative activity : MTT assays against cancer cell lines (e.g., HeLa, MCF-7) .
- Solubility : Use shake-flask method in PBS (pH 7.4) to assess bioavailability .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies be designed to improve target selectivity?
- Core modifications : Compare activity of the quinazolinone scaffold against pyridazine or pyrimidine analogs (e.g., replace morpholine with piperazine to assess ring size impact) .
- Substituent effects : Synthesize derivatives with varying benzodioxole substituents (e.g., chloro vs. methoxy groups) and evaluate IC shifts in kinase assays.
- Data analysis : Use molecular docking (e.g., AutoDock Vina) to correlate substituent positions with binding affinity to ATP pockets .
Q. How can contradictory bioactivity data between in vitro and in vivo models be resolved?
- Metabolic stability : Perform liver microsome assays (human/rat) to identify rapid degradation pathways (e.g., CYP450-mediated oxidation of the pyrazole ring) .
- Formulation adjustments : Use lipid-based nanoparticles to enhance bioavailability if poor solubility is observed in vivo .
- Dose-response reconciliation : Re-evaluate pharmacokinetic parameters (e.g., C, AUC) using LC-MS/MS to validate exposure levels .
Q. What computational strategies predict off-target interactions or toxicity risks?
- Pharmacophore modeling : Use Schrödinger’s Phase to map essential binding features and screen against toxicity databases (e.g., Tox21).
- ADMET prediction : Tools like SwissADME estimate blood-brain barrier permeability and hERG channel inhibition risks .
- Machine learning : Train models on public datasets (e.g., ChEMBL) to predict hepatotoxicity based on structural fingerprints .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
